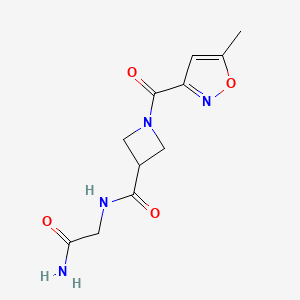

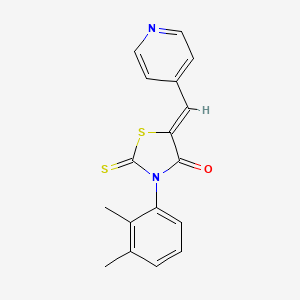

N-(2-amino-2-oxoethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-oxoethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide, also known as AOZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOZ is a synthetic molecule that belongs to the class of azetidine-3-carboxamide derivatives.

Scientific Research Applications

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

This compound, represented by 5-methylisoxazole-3-carboxamide (MICA), directs Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of γ-substituted non-natural amino acids. The MICA directing group facilitates selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives. This approach is notable for its convenience in the removal and recovery of the MICA directing group under mild conditions, highlighting its potential in synthesizing complex molecules (Pasunooti et al., 2015).

Novel Transformations in Gewald Thiophenes

In another study, transformations of amino and carbonyl/nitrile groups in Gewald thiophenes were explored for thienopyrimidine synthesis. The research showcases new synthetic pathways for derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, among others. This work provides insights into the versatility of amino and carbonyl/nitrile group transformations in heterocyclic chemistry (Pokhodylo et al., 2010).

Antitumor Properties

The compound has been implicated in antitumor studies, particularly in the synthesis and chemistry of imidazotetrazines with potential broad-spectrum antitumor activities. Such compounds may act as prodrugs, transforming into active agents in specific physiological conditions, indicating their significance in developing novel cancer therapies (Stevens et al., 1984).

Biosynthesis of Polyoxins

Research into the biosynthesis of polyoxins, nucleoside peptide antibiotics, reveals the metabolic role of L-isoleucine as a precursor for 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid). This discovery underscores the compound's importance in the biosynthetic pathways leading to the production of polyoxins by Streptomyces cacaoi var. asoensis, highlighting the intricate relationships between amino acids and antibiotic biosynthesis (Isono et al., 1975).

properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-6-2-8(14-19-6)11(18)15-4-7(5-15)10(17)13-3-9(12)16/h2,7H,3-5H2,1H3,(H2,12,16)(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJWOLOXKKKRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-oxoethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2765154.png)

![N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2765158.png)

![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,18S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2765159.png)

![1-((4-fluorobenzyl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2765161.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765164.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)